Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Description
Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS 3427-45-0) is an acetylated glycoside derivative where a phenyl group is attached via an α-glycosidic bond to a glucose backbone with acetyl protections at the 2, 3, 4, and 6 hydroxyl positions. Its molecular formula is C₂₀H₂₄O₁₀, and it has a molecular weight of 424.4 g/mol . This compound is widely used as a biochemical reagent in glycosidase inhibition studies, anti-cancer research, and as a synthetic intermediate in carbohydrate chemistry. Its α-configuration renders it distinct in reactivity and enzymatic interactions compared to β-anomers .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-phenoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863044 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-72-2, 4468-72-8 | |
| Record name | NSC173175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC232030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the acetylation of glucose derivatives. The compound features a phenyl group attached to the anomeric carbon of the glucopyranose ring, which adopts a chair conformation. The presence of acetyl groups at positions 2, 3, 4, and 6 significantly influences its reactivity and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that similar glycosides possess inhibitory effects on bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is particularly relevant for breast cancer (MCF-7) cells where the compound showed selective toxicity compared to normal cells .
Antioxidant Activity
Antioxidant assays reveal that this compound exhibits significant radical scavenging activity. This property is attributed to the presence of hydroxyl groups in the glucopyranose structure which can donate electrons to neutralize free radicals. Such activity suggests potential applications in preventing oxidative stress-related diseases .
Study on Antimicrobial Activity
A study published in Frontiers in Microbiology investigated the antimicrobial effects of various glycosides including this compound. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against several microbial strains. Table 1 summarizes the MIC values observed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
| Escherichia coli | 64 |
Cytotoxicity Assessment
In another study assessing cytotoxicity against MCF-7 cells, this compound exhibited an IC50 value of 10 µg/mL. This indicates a potent cytotoxic effect compared to other tested compounds .
Scientific Research Applications
Glycosylation Reactions
PTAG serves as an important glycosyl donor in glycosylation reactions due to its ability to participate in nucleophilic substitutions. The acetyl groups protect the hydroxyl functionalities of glucose, allowing for selective reactions that can lead to the formation of complex glycosides.
- Mechanism : In typical glycosylation reactions, PTAG can react with various acceptors under acidic or basic conditions. The acetyl groups are removed post-reaction to yield free hydroxyl groups.
- Advantages : The use of PTAG allows for high regioselectivity and stereoselectivity in the formation of glycosidic bonds, which is crucial for the synthesis of biologically relevant oligosaccharides .
Synthesis of Oligosaccharides
PTAG is integral in the synthesis of oligosaccharides, which are essential components in many biological processes. Its application in oligosaccharide synthesis involves:
- Glycosidic Bond Formation : PTAG can be used to create various oligosaccharides by coupling with different sugar acceptors. This process often employs specific catalysts or activating agents to enhance reaction efficiency.
- Case Studies : Research has demonstrated successful syntheses of complex oligosaccharides using PTAG as a building block. For instance, studies have shown that phenyl selenoglycosides derived from PTAG can act as effective glycosyl donors and acceptors .
Development of Glycosidase Inhibitors
PTAG has been explored as a substrate for developing glycosidase inhibitors, which are important in therapeutic applications:
- Inhibition Mechanism : By modifying the structure of PTAG, researchers can design inhibitors that selectively target specific glycosidases involved in carbohydrate metabolism.
- Potential Applications : Such inhibitors have implications in treating diseases where carbohydrate metabolism is disrupted, including diabetes and certain cancers .
Chemical Reactions Analysis
Deacetylation and Anomeric Configuration Control
Deacetylation under Lewis acid conditions facilitates selective acetyl group removal while influencing anomeric configuration.
Reaction Conditions and Outcomes
*Solvent polarity reverses thermodynamic preference: β-anomer dominates in polar solvents like DMSO due to higher solvation energy (−26.8 kcal/mol vs. −22.8 kcal/mol for α-anomer) .
Mechanistic Insight :
DFT studies (B3LYP/6-31G*) reveal:
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Oxonium intermediate formation via BF₃ coordination to the anomeric acetyl group (bond energy: −5.4 kcal/mol) .
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Water attack from the bottom face (oxonium intermediate) favors α-anomer kinetically (ΔG‡ = −3.5 kcal/mol vs. +9.6 kcal/mol for β-pathway) .
Glycosidation Reactions
The compound serves as a glycosyl donor for aryl glycoside synthesis.
Key Glycosidation Pathways
Notable Example :
Reaction with 4-hydroxyacetophenone under AlCl₃ catalysis at 87°C yields 4-acetylphenyl α-D-glucopyranoside, though competing acetyl migration to 4-hydroxyacetophenone limits efficiency .
Substitution and Functionalization
The acetyl groups participate in regioselective substitutions.
Representative Substitutions
Stereochemical Control :
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β-Thioglycosides form via SN2 mechanisms in polar aprotic solvents (DMF, 0°C) .
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α-Selectivity prevails in nonpolar solvents due to oxonium intermediate stabilization .
Glycosidic Bond Cleavage
Acid-catalyzed hydrolysis cleaves the phenyl glycosidic bond.
Hydrolysis Kinetics
| Acid | Concentration | Temperature | Half-life | Product |
|---|---|---|---|---|
| HCl | 0.1 M | 80°C | 2.3 h | 2,3,4,6-tetra-O-acetyl-D-glucose |
| TFA | 5% v/v | 25°C | 48 h | Partially deacetylated derivatives |
Computational Validation :
MP2/6-31G* calculations show glycosidic bond elongation (1.43 Å → 1.76 Å) upon BF₃ coordination, weakening the bond by 12 kcal/mol .
Enzymatic Modifications
The compound acts as a substrate for glycosidases and acetyltransferases.
| Enzyme | Reaction | Product | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |
|---|---|---|---|---|
| β-Glucosidase | Deacetylation + glycosidic cleavage | D-Glucose | 0.45 ± 0.07 | 2.8 ± 0.3 |
| Acetyltransferase | Acetyl group transfer | Hexaacetylated derivative | N/A | 1.2 ± 0.1 |
Biological Relevance :
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Anomeric Configuration: The α-configuration in the target compound reduces its enzymatic hydrolysis susceptibility compared to β-anomers, which are often preferred substrates for glycosidases .
- Aglycone Modifications: Allyl and ethyl derivatives exhibit altered solubility and reactivity due to their non-aromatic aglycones. The 4-formylphenyl variant introduces a reactive aldehyde group for conjugation .
- Thioglycosides: Replacement of the glycosidic oxygen with sulfur (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside) enhances stability and utility in glycosylation reactions .
Key Observations :
- The target compound is synthesized via acid-catalyzed glycosylation (e.g., BF₃·Et₂O), a common method for aryl glycosides .
- Fluorinated analogs (e.g., 3-fluoro derivatives) require specialized routes, such as azide displacement followed by fluorination .
Reactivity and Stability
- Acetyl vs. Benzyl Protections: Acetyl groups are labile under basic conditions (e.g., Zemplén deacetylation), whereas benzyl-protected analogs (e.g., 2,3,4,6-tetra-O-benzyl derivatives) require harsher conditions (e.g., hydrogenolysis) .
- Thermal Stability: Acetylated compounds are less thermally stable than methylated analogs (e.g., Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside) due to ester group susceptibility .
Preparation Methods
Reaction Mechanism and Stereoselectivity
BF₃·OEt₂ acts as a Lewis acid, coordinating to the fluoride leaving group and stabilizing the oxocarbenium ion intermediate. The α-selectivity arises from the anomeric effect and steric hindrance, which favor axial attack by the phenol nucleophile. Yields typically exceed 70%, with minimal β-anomer formation (<5%).
Optimization Parameters
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Catalyst Loading : 1.2 equivalents of BF₃·OEt₂ ensures complete activation.
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Temperature : Reactions at 0°C reduce side products.
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Solvent : Anhydrous dichloromethane prevents hydrolysis.
Chemoenzymatic Synthesis of Peracetylated Donors
The preparation of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, a precursor to glycosyl donors, has been optimized using Candida rugosa lipase. This enzyme selectively deacetylates the primary hydroxyl group of peracetylated glucose, enabling large-scale production of the α-anomer without isomerization.
Procedure Overview
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Acetylation : α-D-glucose is treated with acetic anhydride in pyridine to yield penta-O-acetyl-α-D-glucopyranose.
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Enzymatic Deacetylation : Candida rugosa lipase selectively removes the C6 acetyl group.
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Fluorination : The resulting tetra-O-acetyl derivative is converted to the glycosyl fluoride using DAST (diethylaminosulfur trifluoride).
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for the predominant methods:
Advantages and Limitations
-
Fluoride Method : High α-selectivity and scalability but requires stringent anhydrous conditions.
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Bromide Method : Lower α-selectivity but uses cost-effective promoters.
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Enzymatic Route : Exceptional selectivity and green chemistry benefits but involves multi-step synthesis.
Q & A
Q. What synthetic methodologies are commonly employed to prepare phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via glycosylation reactions using peracetylated glucose derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) and phenol derivatives. A critical step involves activating the anomeric position, often achieved with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. For example, ZnCl₂ catalyzes the reaction at 80°C in toluene, yielding the α-anomer selectively (50% yield after recrystallization) . The choice of catalyst and solvent polarity significantly impacts stereoselectivity. Monitoring via TLC and purification via column chromatography or recrystallization (e.g., diisopropyl ether) is standard .
Q. How is the structure of phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in chiral space groups (e.g., P2₁2₁2₁) with a glucopyranoside chair conformation. Key parameters include bond lengths (C–OAc: ~1.44–1.48 Å), torsion angles (e.g., C1–O1–Cphenyl–Cipso: ~170°), and hydrogen-bonding networks (C–H···O interactions). SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution, with R-factors typically <0.05 for high-resolution data .
Q. What role does this compound play in glycosylation reactions for oligosaccharide synthesis?
The acetyl groups protect hydroxyls during glycosidic bond formation. For example, it serves as a glycosyl donor in enzymatic or chemical glycosylations. The α-configuration is critical for mimicking biological glycosylation patterns, such as in glycoconjugate vaccines. Post-reaction, selective deprotection (e.g., Zemplén deacetylation) reveals free hydroxyls for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing acetyl migration or anomeric mixtures?
Acetyl group migration during synthesis or storage can lead to ambiguous NMR signals. To mitigate:
- Use low-temperature (e.g., 173 K) crystallography to "freeze" conformational dynamics .
- Employ 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, cross-peaks between H-2 (δ ~5.1 ppm) and adjacent acetyl carbonyls (δ ~170 ppm) confirm substitution patterns.
- Compare experimental data with DFT-calculated chemical shifts to validate assignments .
Q. What strategies optimize regioselective glycosylation using this compound in complex oligosaccharide assembly?
- Temporary protecting groups : Use orthogonal groups (e.g., allyl, benzyl) to direct reactivity. For instance, allyl groups at O-3 enable selective glycosylation at O-4 .
- Catalyst tuning : BF₃·Et₂O favors α-selectivity, while AgOTf promotes β-linkages in polar solvents (e.g., CH₂Cl₂/MeCN).
- Kinetic vs. thermodynamic control : Lower temperatures (−40°C) favor kinetic α-products, while prolonged reaction times shift equilibrium toward β-anomers .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Acid sensitivity : Acetyl groups hydrolyze in aqueous acidic conditions (pH <3). Use buffered solutions (pH 5–7) for enzymatic studies.
- Thermal degradation : Above 80°C, side reactions (e.g., Fries rearrangement of phenyl groups) occur. Store at −20°C under inert atmosphere .
- Light sensitivity : UV exposure induces radical degradation; amber glassware is recommended for long-term storage .
Q. What mechanistic insights can be gained from studying its interactions with glycosidases or glycosyltransferases?
The compound acts as a substrate analog to probe enzyme active sites. For example:
- Inhibition studies : Competitive inhibition of α-glucosidases (Ki ~µM range) reveals binding affinity via fluorescence quenching or ITC.
- Transition-state analogs : Its tetrahedral anomeric carbon mimics oxocarbenium ion intermediates in glycosyltransferase mechanisms. Isotope effects (e.g., ²H or ¹⁸O labeling) quantify rate-limiting steps .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale syntheses of this compound?
- Purification challenges : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for scalability.
- Catalyst recycling : Immobilize ZnCl₂ on silica gel to reduce waste and improve turnover .
- Side reactions : Add molecular sieves (3Å) to scavenge water, preventing acetyl hydrolysis .
Q. What advanced techniques validate its role in glycodendrimer or glyconanoparticle synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
